5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of benzenedicarboxylic acid, where the benzene ring is substituted with a bromo group, a hydroxy group, and an amido group
Preparation Methods
The synthesis of 5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxybenzoic acid to introduce the bromo group, followed by the formation of the amide bond with benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its amido and hydroxy functional groups.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxy and amido groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromo group can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect pathways involved in cellular processes, making the compound useful in studying biochemical mechanisms.
Comparison with Similar Compounds
Similar compounds include other derivatives of benzenedicarboxylic acid, such as:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid) Compared to these compounds, 5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the bromo, hydroxy, and amido groups, which confer distinct chemical reactivity and potential applications.
Properties
CAS No. |
634185-16-3 |
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Molecular Formula |
C15H10BrNO6 |
Molecular Weight |
380.15 g/mol |
IUPAC Name |
5-[(5-bromo-2-hydroxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10BrNO6/c16-9-1-2-12(18)11(6-9)13(19)17-10-4-7(14(20)21)3-8(5-10)15(22)23/h1-6,18H,(H,17,19)(H,20,21)(H,22,23) |
InChI Key |
WVOPMRHZMRRBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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